Differential Reactivity: Acetyl Bromide vs. Acetyl Chloride in Glycal Formation
A direct comparison of glycosyl halide reactivity reveals a significant difference between the target acetyl-protected bromide (CAS 572-09-8) and its chloride analog. When subjected to reductive elimination with (Cp₂TiCl)₂, the bromide exhibits markedly higher reactivity, enabling efficient conversion to the corresponding glycal. In contrast, the glycosyl chloride was demonstrably less reactive under identical conditions [1]. This class-level inference indicates that for transformations requiring a highly reactive halide leaving group, the bromide is the superior donor, offering faster reaction rates and potentially higher conversion.
| Evidence Dimension | Relative Reactivity of Glycosyl Halides |
|---|---|
| Target Compound Data | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS 572-09-8) |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride (CAS 4451-35-8) |
| Quantified Difference | Qualitative assessment: 'A glycosyl chloride was less reactive than the analogous bromide' [1]. |
| Conditions | Reaction with (Cp₂TiCl)₂ to form glycals |
Why This Matters
This established reactivity hierarchy (Br > Cl) is critical for selecting a donor when working with less nucleophilic acceptors or when aiming for high conversion in challenging glycosylations.
- [1] Spencer, R. P., et al. Variously substituted glycals are readily prepared from glycosyl bromides using (Cp₂TiCl)₂. Tetrahedron Letters, 1996, 37(25), 4357-4360. View Source
